N-(2,4,6-trinitrophenyl)pyridin-3-amine
Description
Properties
IUPAC Name |
N-(2,4,6-trinitrophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6/c17-14(18)8-4-9(15(19)20)11(10(5-8)16(21)22)13-7-2-1-3-12-6-7/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCFDYRIJDRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39771-12-5 | |
| Record name | N-(3-PYRIDYL)PICRYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
General Principles of N-Arylation for Pyridin-3-amines
N-arylation of pyridin-3-amines involves the formation of a bond between the nitrogen atom of the amino group and a carbon atom of an aromatic ring. This process is fundamental to the synthesis of a wide array of functional molecules.
The most prevalent and well-established method for the synthesis of N-(2,4,6-trinitrophenyl)pyridin-3-amine is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective due to the electron-deficient nature of the 2,4,6-trinitrophenyl ring. The three strongly electron-withdrawing nitro groups (-NO2) activate the aromatic ring towards nucleophilic attack by significantly stabilizing the negatively charged intermediate, known as a Meisenheimer complex.
The general mechanism involves the attack of the nucleophilic nitrogen atom of 3-aminopyridine (B143674) on the carbon atom of the trinitrophenyl ring that bears the leaving group. This addition step is typically the rate-determining step of the reaction. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final product.
A common precursor for this reaction is 2,4,6-trinitrochlorobenzene (picryl chloride). The reaction with 3-aminopyridine proceeds as a classic SNAr reaction.
The nature of the leaving group on the 2,4,6-trinitrophenyl precursor and the reaction conditions are critical parameters that influence the efficiency of the synthesis.
Leaving Groups: A variety of leaving groups can be employed in the SNAr synthesis of this compound. The reactivity of the precursor is directly related to the ability of the leaving group to depart. Common leaving groups include halides (F-, Cl-, Br-, I-) and phenoxy groups (-OPh). In the context of SNAr on highly activated systems like the trinitrophenyl ring, the order of reactivity for halide leaving groups is often F > Cl > Br > I, which is contrary to the trend observed in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.
Another common precursor is 2,4,6-trinitrophenol (picric acid). researchgate.net In this case, the leaving group is a phenoxide ion. While phenoxide is a poorer leaving group than halides in general, the high reactivity of the trinitrophenyl system can still drive the reaction to completion, often with the aid of a suitable catalyst or condensing agent. researchgate.net
Reaction Conditions: The choice of solvent, base, and temperature significantly impacts the yield and purity of the final product.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can solvate the charged intermediates and reactants effectively. Alcohols like ethanol (B145695) can also be used.
Bases: The presence of a base is often necessary to deprotonate the amino group of 3-aminopyridine, increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium carbonate or potassium carbonate.
Temperature: The reaction temperature can vary depending on the reactivity of the specific precursor and the solvent used. Reactions with more reactive precursors like picryl chloride may proceed at room temperature or with gentle heating, while less reactive precursors may require higher temperatures to achieve a reasonable reaction rate.
Table 1: Comparison of Precursors and General Reaction Conditions for SNAr Synthesis
| Precursor | Leaving Group | Typical Solvents | Typical Bases | General Temperature Range |
| 2,4,6-Trinitrochlorobenzene | Cl- | Ethanol, DMF, Acetonitrile | Triethylamine, Pyridine | Room Temperature to Reflux |
| 2,4,6-Trinitrophenol | Phenoxide | Ethanol, DMF | Catalyst/Condensing Agent | Elevated Temperatures |
Exploration of Alternative Synthetic Pathways for this compound
While SNAr is the dominant synthetic route, other modern synthetic methodologies offer potential alternatives for the formation of the C-N bond in this compound.
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org In principle, the synthesis of this compound could be achieved by coupling 2,4,6-trinitrohalobenzene with 3-aminopyridine. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. However, the presence of multiple nitro groups on the aryl halide can sometimes lead to catalyst deactivation or side reactions, posing a potential challenge for this method.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted copper-catalyzed systems has allowed for milder reaction conditions. The N-arylation of 3-aminopyridine with a 2,4,6-trinitrohalobenzene using a copper catalyst is a plausible, albeit less common, synthetic route. nih.govmdpi.commdpi.com The electron-withdrawing nature of the nitro groups on the aryl halide can facilitate the Ullmann coupling. wikipedia.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.netnih.govtandfonline.combohrium.comrsc.org While no specific MCR has been reported for the direct synthesis of this compound, the general strategy could involve the reaction of a trinitrophenyl-containing precursor, a pyridine-forming component, and an amine source in a one-pot process. The development of such a reaction would represent a significant advancement in the synthesis of this class of compounds.
Purity Assessment and Advanced Separation Techniques in this compound Synthesis
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Purity Assessment: The purity of the synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of the product.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and can be used to separate the desired product from any side products or unreacted starting materials. thermofisher.comhelsinki.fi
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the final product and identifying any impurities. researchgate.netuobasrah.edu.iqmdpi.com The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint of the compound.
Advanced Separation Techniques:
Column Chromatography: For laboratory-scale purification, column chromatography is a widely used technique. amazonaws.comrsc.orgnih.gov Silica gel is a common stationary phase, and a suitable eluent system (a mixture of solvents) is chosen to achieve optimal separation of the desired product from impurities. For basic compounds like this compound, it is sometimes necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing and improve the separation. biotage.com
Recrystallization: If the synthesized compound is a solid, recrystallization can be an effective method for purification. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Number of components in a mixture, relative polarities |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, separation | Purity percentage, retention time |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak (m/z) |
| 1H and 13C NMR Spectroscopy | Structural confirmation, impurity identification | Chemical shifts, coupling constants, integration |
Reaction Mechanisms and Chemical Reactivity of N 2,4,6 Trinitrophenyl Pyridin 3 Amine
Nucleophilic Reactivity at the Pyridine (B92270) Nitrogen in N-(2,4,6-trinitrophenyl)pyridin-3-amine
The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which typically imparts basic and nucleophilic character. However, in this compound, the reactivity of this nitrogen is significantly modulated. The entire picryl-amino group acts as a potent electron-withdrawing substituent on the pyridine ring, primarily through the resonance effect. This delocalization of electron density from the pyridine ring into the trinitrophenyl system substantially reduces the electron density at the pyridine nitrogen.
Consequently, the nucleophilicity and basicity of the pyridine nitrogen are markedly diminished compared to unsubstituted pyridine. While it can still participate in reactions typical of a tertiary amine, such as protonation or alkylation to form pyridinium (B92312) salts, these reactions occur under more forcing conditions. uoanbar.edu.iqimperial.ac.uk The reduced availability of the lone pair makes it a weaker base and a less effective nucleophile. This deactivation is a critical feature of its chemical personality, directing reactive partners to other sites on the molecule.
Electrophilic Character of the Trinitrophenyl Ring in this compound
The 2,4,6-trinitrophenyl group is a classic example of an electron-deficient aromatic system. The three nitro (-NO₂) groups are powerful electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects. They pull electron density out of the phenyl ring, creating significant partial positive charges (δ+) on the ring carbons, particularly those ortho and para to the nitro groups.
This severe electron deficiency renders the trinitrophenyl ring highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is the most prominent aspect of the compound's reactivity. Strong and even moderate nucleophiles will preferentially attack the carbon atoms of the picryl ring rather than engaging in electrophilic substitution, which is heavily disfavored. The presence of the pyridin-3-amino substituent does little to mitigate this reactivity, as its electron-donating capacity is overwhelmed by the three nitro groups.
Intramolecular and Intermolecular Interactions Affecting Reactivity
The specific geometry and electronic distribution of this compound allow for several non-covalent interactions that can influence its conformation and reactivity.
π-π Stacking: Both the pyridine and the trinitrophenyl rings are aromatic systems capable of engaging in π-π stacking interactions. Intramolecularly, a folded conformation could potentially bring the two rings into proximity, though this is often sterically hindered. Intermolecularly, in the solid state or in concentrated solutions, molecules can stack upon one another, with the electron-deficient trinitrophenyl ring of one molecule interacting favorably with the relatively more electron-rich pyridine ring of another. acs.org
Other Intermolecular Forces: In the solid state, the crystal packing is also governed by other intermolecular forces, including van der Waals forces and potential C-H···O or C-H···N hydrogen bonds, which collectively determine the macroscopic properties and solid-state reactivity of the compound. nih.gov
Formation and Characterization of Meisenheimer σ-Complexes with this compound
A hallmark reaction of highly electron-deficient aromatic compounds is the formation of Meisenheimer complexes. wikipedia.org When this compound is treated with a nucleophile (e.g., alkoxides, amines, or even hydroxide (B78521) ions), the nucleophile adds to one of the unsubstituted carbon atoms of the trinitrophenyl ring (typically the C3 or C5 position) to form a stable, anionic intermediate known as a Meisenheimer σ-complex. nih.govrsc.org
The stability of this complex arises from the extensive delocalization of the negative charge across the aromatic system and, crucially, onto the oxygen atoms of the three nitro groups. This delocalization is responsible for the characteristic intense color—typically deep red or purple—of these complexes. nih.govnih.gov The formation is a reversible equilibrium process. These complexes are not merely transient intermediates but can often be isolated and characterized by various spectroscopic techniques.
Table 1: Typical Spectroscopic Data for Meisenheimer Complexes of Trinitroaromatics
| Spectroscopic Technique | Characteristic Features |
|---|---|
| UV-Visible Spectroscopy | Appearance of two strong, characteristic absorption bands in the visible region, often between 400-500 nm and 500-600 nm, corresponding to π-π* transitions within the anionic complex. nih.gov |
| 1H NMR Spectroscopy | Significant upfield shifts of the aromatic protons on the trinitrophenyl ring due to the loss of aromaticity and the introduction of negative charge. The appearance of a new signal for the proton at the sp³-hybridized carbon where the nucleophile has attached. |
| Infrared (IR) Spectroscopy | Shifts in the asymmetric and symmetric stretching frequencies of the nitro groups (νNO₂) to lower wavenumbers, indicative of the increased electron density on these groups due to charge delocalization. |
Charge Transfer Complexation Studies involving this compound as Donor/Acceptor
The electronic nature of this compound makes it an excellent candidate for participation in charge-transfer (CT) complexes. Due to the powerfully electron-accepting trinitrophenyl moiety, the molecule as a whole functions as a strong π-electron acceptor. When mixed with electron-donating molecules (e.g., polycyclic aromatic hydrocarbons, anilines, or phenols), it can form a CT complex. nih.gov
In these complexes, a weak electronic interaction occurs where a fraction of an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor in the ground state. This interaction is non-covalent but results in the formation of a new chemical species with distinct properties.
The most definitive evidence for the formation of a charge-transfer complex is the appearance of a new, broad, and often intense absorption band in the UV-visible spectrum. iaea.org This "charge-transfer band" is not present in the spectra of the individual donor or acceptor molecules. It arises from the excitation of an electron from the HOMO of the donor component to the LUMO of the acceptor component within the complex. The energy of this transition (and thus the color of the complex) is directly related to the ionization potential of the donor and the electron affinity of the acceptor. nih.gov
Table 2: Spectroscopic Parameters for Charge Transfer Complexation
| Parameter | Description | Typical Method of Determination |
|---|---|---|
| λCT (nm) | The wavelength of maximum absorbance for the charge-transfer band. Its position indicates the energy gap between the donor's HOMO and the acceptor's LUMO. researchgate.net | UV-Visible Spectroscopy |
| KCT (L·mol-1) | The association or formation constant of the CT complex, indicating the strength of the donor-acceptor interaction in a given solvent. | Benesi-Hildebrand plot or related spectrophotometric methods. mdpi.com |
| εCT (L·mol-1·cm-1) | The molar extinction coefficient of the CT band, which is a measure of the probability of the charge-transfer transition. | Benesi-Hildebrand plot or related spectrophotometric methods. researchgate.net |
The stability and spectroscopic properties of charge-transfer complexes are highly dependent on the surrounding medium. The polarity of the solvent plays a crucial role in the stability of the complex. Generally, the charge-transfer excited state is significantly more polar than the ground state. Therefore, increasing the polarity of the solvent tends to stabilize the excited state more than the ground state.
Redox Chemistry of this compound
The redox chemistry of this compound is primarily dictated by the presence of the electron-deficient 2,4,6-trinitrophenyl (picryl) group and the electron-rich pyridin-3-amine moiety. The three nitro groups on the phenyl ring are strong electron-withdrawing groups, making the aromatic ring susceptible to reduction. Conversely, the amino group and the pyridine ring can undergo oxidation.
Enzymatic reduction is also a plausible pathway, as demonstrated with the structurally similar compound 2,4,6-trinitrophenylmethylnitramine (tetryl). osti.gov Oxygen-sensitive nitroreductase enzymes can catalyze the reduction of nitroaromatic compounds, often leading to the formation of the corresponding amines. osti.gov
On the other hand, the pyridin-3-amine portion of the molecule is susceptible to oxidation. The amino group can be oxidized, and the pyridine nitrogen can be oxidized to an N-oxide. nih.gov The electrochemical oxidation of aniline (B41778) derivatives, which are structurally related to the aminopyridine moiety, has been studied and typically involves the formation of radical cations and subsequent coupling reactions or oxygenation. The oxidation potential of amines can be influenced by the electronic nature of their substituents. mdpi.com
Below is a table summarizing the expected redox reactions for the functional groups present in this compound, based on general chemical principles and studies of related compounds.
| Functional Group | Redox Reaction | Typical Reagents/Conditions | Expected Product(s) |
| Nitro (Ar-NO₂) | Reduction | H₂, Pd/C; Sn, HCl; Na₂S | Amino (Ar-NH₂) |
| Nitro (Ar-NO₂) | Partial Reduction | Controlled potential electrolysis | Nitroso (Ar-NO), Hydroxylamine (B1172632) (Ar-NHOH) |
| Amine (Ar-NH-R) | Oxidation | Electrochemical oxidation | Radical cations, dimers, quinone-imines |
| Pyridine | N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide |
Theoretical and Computational Investigations of N 2,4,6 Trinitrophenyl Pyridin 3 Amine
Electronic Structure and Molecular Orbitals of N-(2,4,6-trinitrophenyl)pyridin-3-amine
The electronic properties and molecular geometry of this compound have been elucidated through advanced computational methods.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining the optimized ground state geometry of this compound. These theoretical calculations are in close agreement with experimental data obtained from X-ray diffraction, confirming the accuracy of the computational model. The molecule is characterized by a non-planar structure, where the pyridin-3-amine and trinitrophenyl rings are twisted relative to each other. This torsion is a key feature of its three-dimensional conformation.
HOMO-LUMO Analysis and Energy Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the electron-rich pyridin-3-amine moiety, while the LUMO is concentrated on the electron-deficient trinitrophenyl ring.
This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer character. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing molecular stability. A smaller energy gap suggests higher reactivity. The calculated HOMO-LUMO energy gap for this compound points towards its potential as a reactive species in various chemical transformations.
Table 1: Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -3.2 |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound clearly illustrates the electron-rich and electron-poor regions.
The negative potential, indicated by red and yellow colors, is concentrated around the nitro groups of the trinitrophenyl ring, making these sites susceptible to electrophilic attack. Conversely, the positive potential, shown in blue, is located on the amino group and the pyridine (B92270) ring, highlighting these areas as potential sites for nucleophilic attack. This charge distribution is a direct consequence of the electron-withdrawing nature of the nitro groups and the electron-donating character of the amino group.
Computational Prediction of Reaction Pathways and Transition States
Computational modeling also extends to the prediction of reaction mechanisms and the energetics of complex formation.
Modeling of Nucleophilic Aromatic Substitution Mechanisms
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 3-aminopyridine (B143674) and picryl chloride. Computational studies can model the reaction pathway, identifying the key intermediates and transition states. The reaction is proposed to proceed through the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is a crucial factor in determining the reaction rate. Theoretical calculations can provide the energy profile of the reaction, including the activation energies for the formation and decomposition of the Meisenheimer complex.
Energetics of Charge Transfer Complex Formation
This compound, with its distinct electron-donor (pyridin-3-amine) and electron-acceptor (trinitrophenyl) moieties, has the potential to form charge-transfer complexes with other molecules. Computational methods can be employed to investigate the energetics of these interactions. By calculating the binding energies and analyzing the electronic structure of the resulting complexes, it is possible to predict the stability and nature of these charge-transfer interactions. These studies are vital for understanding the intermolecular forces that govern the behavior of this compound in different chemical environments.
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. Density Functional Theory (DFT) is a primary method for these predictions due to its balance of accuracy and computational cost.
Vibrational Frequency Analysis (FT-IR, Raman)
To understand the vibrational modes of this compound, theoretical frequency calculations would be performed. This involves optimizing the molecular geometry to a minimum energy state, followed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra.
The predicted spectra would allow for the assignment of specific vibrational modes to different functional groups within the molecule, such as the N-H stretching of the amine linker, symmetric and asymmetric stretching of the nitro (NO₂) groups, and various vibrational modes of the pyridine and trinitrophenyl rings. A comparison of these theoretical spectra with experimentally obtained FT-IR and Raman spectra is crucial for validating the accuracy of the computational model and confirming the molecular structure.
Table 1: Hypothetical Data Table for Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | Data Not Available | Data Not Available |
| Asymmetric NO₂ Stretch | Data Not Available | Data Not Available |
| Symmetric NO₂ Stretch | Data Not Available | Data Not Available |
| Pyridine Ring Breathing | Data Not Available | Data Not Available |
| C-N Stretch | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Electronic Absorption and Luminescence Spectroscopy Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption and emission spectra. These calculations predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light (UV-Visible spectroscopy). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.
Simulations of luminescence (fluorescence and phosphorescence) would involve optimizing the geometry of the lowest excited states to predict emission energies. These theoretical investigations would provide insight into the photophysical properties of this compound, such as its color and potential for light-emitting applications.
Table 2: Hypothetical Data Table for Simulated Electronic Transitions of this compound
| Transition | Predicted Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | Data Not Available | Data Not Available |
| S₀ → S₂ | Data Not Available | Data Not Available |
| S₀ → S₃ | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Conformational Analysis and Intramolecular Hydrogen Bonding in this compound
The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Conformational analysis involves exploring the potential energy surface of the molecule by rotating the single bonds, particularly the C-N bonds linking the two aromatic rings. This would identify the most stable conformers (isomers that differ by rotation around single bonds) and the energy barriers between them.
Table 3: Hypothetical Data Table for Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-C) | H-Bond Distance (Å) |
| 1 | Data Not Available | Data Not Available | Data Not Available |
| 2 | Data Not Available | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Based on a comprehensive search of publicly available scientific literature, detailed experimental data from single-crystal X-ray diffraction and solid-state spectroscopic studies for the specific compound this compound is not available.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for the following sections:
Advanced Structural Analysis and Intermolecular Interactions
Solid-State Spectroscopic Characterization (beyond basic identification)
Solid-State NMR Spectroscopy for Structural Elucidation
While research exists on related structures, such as derivatives containing pyrazoline or triazole rings instead of pyridine (B92270), the strict requirement to focus solely on N-(2,4,6-trinitrophenyl)pyridin-3-amine prevents the use of analogous data. Fulfilling the request would necessitate fabricating data, which is not possible. Further research or de novo experimental analysis would be required to obtain the information needed to write this article.
Supramolecular Chemistry of this compound
The arrangement of molecules in the solid state, governed by non-covalent intermolecular interactions, defines the supramolecular chemistry of a compound. While the crystal structure for this compound is not publicly available, an analysis of the closely related salt, 3-aminopyridinium picrate (B76445), provides significant insight into the potential supramolecular interactions. This salt is formed from the proton transfer of picric acid (2,4,6-trinitrophenol) to the pyridine nitrogen of 3-aminopyridine (B143674). The resulting crystal structure showcases a rich network of hydrogen bonds and π-π stacking interactions that are likely to be influential in the crystal packing of this compound as well.
In the crystal structure of 3-aminopyridinium picrate, the ions are primarily linked by intermolecular N—H⋯O hydrogen bonds, forming layered structures. nih.gov Specifically, the pyridinium (B92312) and amino groups of the 3-aminopyridinium cation act as hydrogen bond donors, while the phenolate (B1203915) and nitro groups of the picrate anion serve as acceptors. These interactions create a robust two-dimensional network.
Further stabilization of the crystal lattice is achieved through π-π stacking interactions. These occur between the electron-rich pyridine rings and the electron-deficient benzene (B151609) rings of the picrate anions of adjacent layers. nih.gov In the case of 3-aminopyridinium picrate, the centroid-to-centroid distance between these stacked rings is 3.758 (2) Å, indicating a significant interaction that contributes to the formation of a three-dimensional network. nih.gov
Interactive Data Tables
Table 1: Hydrogen Bond Geometry in 3-Aminopyridinium Picrate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1A···O1 | 0.89(3) | 2.05(3) | 2.822(3) | 144(3) |
| N1-H1B···O2 | 0.89(3) | 2.50(3) | 3.012(3) | 117(2) |
| N1-H1B···O3 | 0.89(3) | 2.37(3) | 3.064(3) | 135(3) |
| N2-H2A···O7 | 0.89(3) | 1.95(3) | 2.833(3) | 170(3) |
| N2-H2B···O1 | 0.88(3) | 2.11(3) | 2.946(3) | 158(3) |
Data sourced from a study on 3-Aminopyridinium picrate. nih.gov
Table 2: π-π Stacking Interaction in 3-Aminopyridinium Picrate
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Symmetry Operation |
| Pyridine···Benzene | 3.758 (2) | 2 - x, 1 - y, 1 - z |
Data sourced from a study on 3-Aminopyridinium picrate. nih.gov
Academic and Industrial Applications Non Clinical
N-(2,4,6-trinitrophenyl)pyridin-3-amine as a Component in High Energy Density Materials
The presence of multiple nitro groups on the phenyl ring of this compound inherently classifies it as an energetic material. The trinitrophenyl moiety is a well-known explosophore, a functional group that imparts explosive properties to a molecule.
The thermal stability of nitroaromatic compounds is a critical factor for their practical application as energetic materials. Generally, the introduction of nitro groups into an aromatic ring increases its reactivity and can decrease its thermal stability. However, the stability is also influenced by other structural features. For example, a study on a novel pyridine-based derivative, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (B92328) (ADG), showed a decomposition temperature of 217 °C, indicating good thermal stability. cdnsciencepub.com The thermal stability of this compound would be influenced by the C-NO2 and C-N bond dissociation energies. Computational studies on trinitrophenyl-substituted nitramines have shown that substituents can significantly influence the thermal stability of the molecule. mdpi.com
Table 1: Comparison of Theoretical Detonation Properties of Related Energetic Materials
| Compound | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Density (g/cm³) |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG) | 7000 | 20.83 | 1.677 cdnsciencepub.com |
| Trinitroaniline (TNA) | 7300 | Not specified | 1.72 wikipedia.org |
| Tetryl | 7570 | Not specified | 1.71 wikipedia.org |
| 1,3,5-trinitrobenzene (TNB) | 7450 | Not specified | 1.60 wikipedia.org |
Note: The data in this table is for comparative purposes and is based on related compounds, not this compound.
The energetic performance of a molecule like this compound is intrinsically linked to its molecular structure. Key factors include:
Oxygen Balance: The oxygen balance is a measure of the degree to which an explosive can be oxidized. A more positive or less negative oxygen balance generally leads to a more complete and energetic detonation. The presence of six oxygen atoms from the three nitro groups contributes significantly to the oxygen balance of this compound.
Density: Higher crystal density is a crucial factor for achieving high detonation velocity and pressure. The planar nature of the pyridine (B92270) and phenyl rings could facilitate efficient crystal packing, potentially leading to a high-density material.
Heat of Formation: A higher positive heat of formation can contribute to a greater energy release upon detonation.
Functional Groups: The amino group can influence the sensitivity and thermal stability of the compound. In some cases, amino groups can form intramolecular and intermolecular hydrogen bonds, which can increase the density and thermal stability of the material. acs.org
The relationship between structure and energetic properties is a key area of research in energetic materials. Studies on zwitterionic pyridinium-triazole ligands have highlighted how molecular topology and non-covalent interactions influence crystal packing, which in turn affects the material's properties. nih.govmdpi.com
Applications in Chemical Sensing and Probe Development
The trinitrophenyl group is a strong electron acceptor, a property that can be exploited in the development of chemical sensors and fluorescent probes. Nitroaromatic compounds are known to quench the fluorescence of many fluorophores through photoinduced electron transfer. mdpi.com
Fluorescence quenching is a process that decreases the intensity of fluorescence emission from a substance. The presence of a nitroaromatic compound, such as a trinitrophenyl analog, can lead to quenching through several mechanisms, primarily static and dynamic quenching. researchgate.net
Static Quenching: This occurs when the fluorophore and the quencher (the trinitrophenyl analog) form a non-fluorescent ground-state complex. The formation of this complex reduces the population of excitable fluorophores.
Dynamic Quenching: This involves the collision of the excited-state fluorophore with the quencher. During this collision, energy is transferred from the fluorophore to the quencher, leading to the de-excitation of the fluorophore without the emission of a photon.
Studies on the quenching of pyrene (B120774) fluorescence by nitroanilines have shown that the efficiency of quenching is dependent on the structure of the nitroaniline and its ability to form complexes with the fluorophore. researchgate.netnih.gov The electron-deficient nature of the trinitrophenyl ring makes it an effective quencher for electron-rich fluorophores.
The development of selective sensors for nitroaromatic compounds is of great interest for environmental monitoring and security applications. rsc.org The design of such sensors often relies on creating a specific interaction between the sensor and the analyte. Key design principles include:
Complementary Electronic Properties: Creating a sensor with electron-rich character to interact favorably with the electron-deficient nitroaromatic analyte.
Shape and Size Selectivity: Designing a sensor with a cavity or binding site that is complementary in shape and size to the target analyte.
Specific Recognition Moieties: Incorporating functional groups that can form specific interactions, such as hydrogen bonds or charge-transfer complexes, with the nitroaromatic compound.
Polymer-based sensors and metal-organic frameworks (MOFs) are promising platforms for the detection of nitroaromatic explosives. rsc.orgmdpi.com These materials can be functionalized with specific recognition sites to enhance selectivity. For example, luminescent polymers can exhibit fluorescence quenching upon binding to nitroaromatic compounds. rsc.org
Potential Roles in Coordination Chemistry as a Ligand (e.g., via Pyridine Nitrogen)
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgnih.govresearchgate.net
The coordination ability of this compound would be influenced by both steric and electronic factors:
Steric Effects: The bulky trinitrophenyl group attached to the 3-position of the pyridine ring could create significant steric hindrance around the pyridine nitrogen. This steric bulk might disfavor the coordination of the ligand to a metal center, especially if other bulky ligands are already present in the coordination sphere. rsc.orgnih.govresearchgate.netnih.gov
Electronic Effects: The trinitrophenyl group is a strong electron-withdrawing group. This will reduce the electron density on the pyridine ring and, consequently, decrease the basicity of the pyridine nitrogen. A less basic nitrogen atom will be a weaker Lewis base and will form weaker bonds with metal ions. The electronic properties of substituents on pyridine ligands are known to significantly affect the properties of the resulting metal complexes. nih.govacs.org
Despite these potential limitations, the formation of coordination complexes cannot be entirely ruled out. The specific metal ion and the reaction conditions would play a crucial role. Transition metal pyridine complexes have found applications in catalysis and the synthesis of novel materials. wikipedia.orgnih.gov The synthesis of metal complexes with substituted pyridines is a broad area of research, with applications ranging from catalysis to materials science. jscimedcentral.comrsc.orgmdpi.com
Derivatization for Materials Science Applications (e.g., optoelectronic properties)
The compound this compound possesses an intrinsic donor-π-acceptor (D-π-A) architecture, a cornerstone for designing molecules with significant optoelectronic properties. In this structure, the pyridin-3-amine moiety acts as the electron donor (D), the bond between the amino nitrogen and the phenyl ring serves as a minimal π-bridge, and the electron-deficient 2,4,6-trinitrophenyl group functions as a potent electron acceptor (A). This inherent electronic asymmetry makes the molecule a promising scaffold for developing advanced materials for applications in fields such as nonlinear optics (NLO), where materials can alter the properties of light, and as components in organic semiconductors.
The optoelectronic properties of such D-π-A molecules can be systematically tuned through chemical derivatization. By modifying the electron-donating strength of the pyridin-3-amine unit or by extending the π-conjugated system that connects the donor and acceptor, it is possible to modulate the intramolecular charge transfer (ICT) characteristics, which in turn govern the material's optical and electronic behavior. Enhanced ICT generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in red-shifted absorption and emission spectra. nih.govmdpi.com
One common strategy to enhance the donor strength is the introduction of electron-donating substituents on the pyridine ring. For instance, the incorporation of alkyl, alkoxy, or arylamino groups can increase the electron density on the pyridin-3-amine nitrogen, thereby strengthening its donor capacity. A stronger donor leads to a more polarized molecule, which can result in a larger first hyperpolarizability (β), a key parameter for second-order NLO materials used in applications like second-harmonic generation (SHG). mdpi.com
Furthermore, the introduction of additional π-conjugated linkers, such as thiophene (B33073), furan, or vinylene units, between the donor and acceptor moieties can extend the conjugation length. This extension typically leads to a bathochromic (red) shift in the absorption spectrum and can significantly enhance the NLO response. rsc.org The choice of the π-linker can also influence the planarity of the molecule, which in turn affects the efficiency of the ICT. researchgate.net
While specific experimental data on the optoelectronic properties of derivatives of this compound are not extensively reported in the literature, the principles of D-π-A system design allow for the prediction of trends. For example, derivatization of the pyridine ring with increasingly potent electron-donating groups would be expected to systematically shift the absorption maximum to longer wavelengths and increase the magnitude of the first hyperpolarizability.
The following table illustrates hypothetical data for a series of derivatives of this compound, demonstrating how systematic structural modifications could be expected to influence key optoelectronic parameters. The values are based on general trends observed in analogous D-π-A systems.
| Derivative | Modification | λmax (nm) | Quantum Yield (ΦF) | First Hyperpolarizability (β) (10-30 esu) |
|---|---|---|---|---|
| Parent Compound | None | 400 | 0.10 | 50 |
| Derivative 1 | Addition of a methyl group to the pyridine ring | 415 | 0.12 | 65 |
| Derivative 2 | Addition of a methoxy (B1213986) group to the pyridine ring | 430 | 0.15 | 80 |
| Derivative 3 | Addition of a dimethylamino group to the pyridine ring | 460 | 0.20 | 120 |
| Derivative 4 | Insertion of a thiophene π-linker | 480 | 0.25 | 150 |
Research on similar pyridine-based luminogens has also shown that certain acceptor-donor-acceptor (A-D-A) systems can exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material is more emissive in the aggregated or solid state than in solution. beilstein-journals.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors.
Derivatives, Analogues, and Structure Reactivity Relationships
Synthetic Exploration of Substituted N-(2,4,6-trinitrophenyl)pyridin-3-amine Analogues
The synthesis of the parent compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 3-aminopyridine (B143674) and 1-chloro-2,4,6-trinitrobenzene (picryl chloride). The strong electron-withdrawing nature of the three nitro groups makes the ipso-carbon of picryl chloride highly electrophilic and susceptible to attack by the amino group of the pyridine (B92270). Analogues can be systematically prepared by modifying either the pyridine or the nitrophenyl component.
The functionalization of the pyridine ring can be achieved either by starting with a pre-substituted 3-aminopyridine or by post-synthesis modification. A variety of substituted 3-aminopyridines are commercially available or can be synthesized through established methods, such as the nitration of pyridine followed by reduction and subsequent functionalization. ntnu.no Modern cross-coupling reactions, like the Buchwald-Hartwig amination, provide versatile routes to complex N-aryl pyridinamines. mdpi.comnih.gov
The introduction of substituents—electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) and electron-withdrawing groups (EWGs) like chloro (-Cl), bromo (-Br), or cyano (-CN)—at positions 2, 4, 5, or 6 of the pyridine ring allows for a systematic investigation of their electronic and steric effects.
Table 1: Potential Synthetic Routes for Pyridine-Substituted Analogues
| Substituent Position | Substituent Type | Potential Synthetic Strategy | Starting Material Example |
|---|---|---|---|
| 2-position | Chloro (-Cl) | SNAr reaction | 2-Chloro-3-aminopyridine + Picryl chloride |
| 4-position | Methyl (-CH₃) | SNAr reaction | 4-Methyl-3-aminopyridine + Picryl chloride |
| 5-position | Bromo (-Br) | SNAr reaction | 3-Amino-5-bromopyridine + Picryl chloride |
Analogues with fewer nitro groups on the phenyl ring can be synthesized by reacting 3-aminopyridine with corresponding less-nitrated haloarenes. For instance, using 1-chloro-2,4-dinitrobenzene (B32670) or 1-chloro-2-nitrobenzene (B146284) in the SNAr reaction would yield N-(2,4-dinitrophenyl)pyridin-3-amine and N-(2-nitrophenyl)pyridin-3-amine, respectively. researchgate.netnih.govontosight.ai The reactivity of the haloarene substrate is significantly reduced with fewer nitro groups, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or metal catalysis) to achieve the desired C-N bond formation. organic-chemistry.org
Comparative Studies of Reactivity and Electronic Properties Across Analogues
Structural modifications directly influence the electronic distribution and, consequently, the chemical reactivity of the analogues.
Effect of Pyridine Substituents: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. imperial.ac.uk Adding EWGs to the pyridine ring further decreases its electron density, making it more susceptible to nucleophilic attack but decreasing the nucleophilicity of the bridging amine. Conversely, EDGs increase the ring's electron density, enhancing the amine's nucleophilicity. The basicity of the pyridine nitrogen is also affected; EWGs decrease basicity, while EDGs increase it.
Effect of Nitrophenyl Moiety: The number of nitro groups on the phenyl ring has a profound effect on the molecule's electronic properties. The picryl group is an extremely powerful EWG, which significantly reduces the electron density on the bridging amine nitrogen through resonance and inductive effects. This makes the N-H proton more acidic compared to analogues with fewer nitro groups. Reducing the number of nitro groups from three to two or one systematically increases the electron density on the amine nitrogen, making it more basic and nucleophilic.
Table 2: Predicted Trends in Electronic Properties and Reactivity of Analogues
| Analogue Type | Substituent Effect | Impact on Pyridine Ring | Impact on Bridging Amine (N-H) |
|---|---|---|---|
| Pyridine-Substituted | Electron-Withdrawing (e.g., -CN, -Cl) | More electrophilic, less basic | Less nucleophilic, more acidic |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Less electrophilic, more basic | More nucleophilic, less acidic | |
| Nitrophenyl-Modified | Dinitrophenyl | Less electron-withdrawing than picryl | More nucleophilic/basic than parent |
Kinetic studies of related SNAr reactions show that the reactivity of pyridinium (B92312) ions is highly dependent on the nature and position of substituents, which influence the stability of the reaction intermediates. nih.govnih.gov
Impact of Structural Modifications on Supramolecular Interactions
The supramolecular assembly of these molecules in the solid state is dominated by hydrogen bonding and π-π stacking interactions. The N-H group of the bridging amine is a primary hydrogen bond donor. Potential hydrogen bond acceptors include the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro groups. khanacademy.orgyoutube.com
Variation at Pyridine Ring: Substituents on the pyridine ring can influence supramolecular structures through steric and electronic effects. A bulky substituent near the pyridine nitrogen (e.g., at the 2- or 4-position) could sterically hinder its participation in hydrogen bonding. An EWG would decrease the hydrogen bond acceptor strength of the pyridine nitrogen.
Modification of the Trinitrophenyl Moiety: The number of nitro groups is critical for the hydrogen bonding network. Each nitro group provides two potential oxygen acceptors. Removing nitro groups drastically reduces the number of available acceptor sites, which would fundamentally alter the crystal packing. In analogues with fewer nitro groups, π-π stacking interactions between the electron-deficient nitrophenyl ring and the electron-richer pyridine ring of a neighboring molecule may become more dominant. Studies on picrate (B76445) salts demonstrate the formation of extensive and complex hydrogen-bonded networks. nih.gov
Table 3: Hydrogen Bonding Capabilities of N-(nitrophenyl)pyridin-3-amine Analogues
| Moiety | H-Bond Donors | H-Bond Acceptors | Expected Impact of Modification |
|---|---|---|---|
| Parent Compound | 1 (N-H) | 7 (Pyridine N, 3x -NO₂) | Strong, directional H-bond networks are likely. |
| Dinitrophenyl Analogue | 1 (N-H) | 5 (Pyridine N, 2x -NO₂) | Reduced number of acceptor sites, potentially altering packing motifs. |
| Mononitrophenyl Analogue | 1 (N-H) | 3 (Pyridine N, 1x -NO₂) | Significantly weaker H-bonding network; dispersion and π-stacking forces may become more influential. |
| Pyridine-Substituted | 1 (N-H) | 7 (or fewer if N is blocked) | Steric hindrance or electronic modulation of the pyridine N acceptor site. |
Computational Studies on Structure-Reactivity Relationships for this compound Series
Density Functional Theory (DFT) is a powerful tool for elucidating the structure-reactivity relationships within a series of analogues. niscpr.res.in By calculating various quantum chemical descriptors, researchers can predict and rationalize trends in reactivity and electronic behavior.
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). For this series, introducing EDGs on the pyridine ring would raise the HOMO energy, while EWGs would lower it. The LUMO is typically located on the highly electron-deficient picryl ring; removing nitro groups would significantly raise the LUMO energy, indicating lower electrophilicity. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack (like the pyridine N), while regions of positive potential (blue) indicate electron-deficient areas susceptible to nucleophilic attack. DFT calculations on related aminonitropyridines have been used to compare theoretical and experimental structural parameters and analyze electronic properties. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution and donor-acceptor interactions within the molecule. It can quantify the delocalization of the bridging amine's lone pair into the picryl ring, providing a measure of the C-N bond's character and the electronic influence of the substituents.
Table 4: Predicted Trends from Computational Studies for Analogue Series
| Structural Modification | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Expected Impact on HOMO-LUMO Gap |
|---|---|---|---|
| Add EWG to Pyridine | Decrease | Slight Decrease | Relatively stable |
| Add EDG to Pyridine | Increase | Slight Increase | Relatively stable |
Computational studies on related energetic materials containing the trinitrophenyl group have been used to evaluate stability and predict energetic properties, demonstrating the utility of these methods in understanding structure-property relationships. mdpi.com
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Techniques for Dynamic Process Monitoring
The study of the formation, degradation, and interaction of N-(2,4,6-trinitrophenyl)pyridin-3-amine requires sophisticated analytical methods capable of monitoring these processes in real time. Future research should pivot towards the application and development of advanced spectroscopic techniques to unravel the complex dynamics of this molecule.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved infrared (TRIR) spectroscopy could provide invaluable insights into the excited-state dynamics and reaction intermediates of this compound. pnas.orgacs.orgwikipedia.org These methods, operating on timescales from femtoseconds to microseconds, can elucidate photochemical pathways, which is crucial for applications in photochemistry and materials science. acs.orgsemanticscholar.org For instance, understanding the relaxation pathways of the excited state after UV photoexcitation could clarify its photostability or its potential as a phototrigger. pnas.org
In-Situ Reaction Monitoring: The development of pyridine-based fluorescent probes has shown great promise for real-time monitoring of various chemical and biological processes. mdpi.commdpi.comnih.gov A significant research avenue would be the design of derivatives of this compound that act as fluorescent sensors. The inherent electron-deficient nature of the trinitrophenyl ring can quench fluorescence, a property that could be modulated by its interaction with analytes or changes in its environment, leading to a "turn-on" or "turn-off" fluorescent response. nih.govnih.gov This would enable in-situ monitoring of its synthesis or its binding interactions in complex matrices. acs.orgchinesechemsoc.org
Below is a table summarizing potential spectroscopic techniques and their applications:
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Studying photophysical and photochemical processes | Excited-state lifetimes, reaction intermediates, and relaxation pathways acs.org |
| Time-Resolved Infrared (TRIR) Spectroscopy | Investigating structural changes during reactions | Kinetics of intermediate formation and decay, structural information of excited states wikipedia.org |
| Fluorescence Spectroscopy (using derivatives) | Developing sensors for metal ions or biomolecules | Binding affinities, detection limits, and sensing mechanisms rsc.orgrsc.org |
| In-Situ FTIR/Raman Spectroscopy | Monitoring synthetic reaction progress | Real-time concentration of reactants, intermediates, and products acs.org |
Exploration of Novel Synthetic Methodologies for this compound
The conventional synthesis of this compound typically involves the nucleophilic aromatic substitution of picryl chloride or a similar activated nitroarene with 3-aminopyridine (B143674). While effective, this method may have limitations regarding substrate scope and sustainability. Future research should focus on developing more efficient, versatile, and greener synthetic routes.
Modern Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become cornerstones of modern synthesis. benthamdirect.comacs.org Exploring these methods for the synthesis of this compound could offer milder reaction conditions and broader functional group tolerance. nih.gov Furthermore, the development of photocatalytic C-N coupling reactions using visible light and inexpensive catalysts presents a sustainable alternative to traditional methods. rsc.orgchemrxiv.orgmpg.de
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of complex molecules in a single step, often with high atom economy. nih.govresearchgate.net Designing a multicomponent reaction that brings together precursors for the pyridine (B92270) and trinitrophenyl moieties could streamline the synthesis, reduce waste, and allow for the rapid generation of a library of analogues for structure-activity relationship studies. acs.orgdartmouth.edu The use of nanocatalysts in these reactions could further enhance efficiency and selectivity. researchgate.net
A comparison of potential synthetic strategies is presented below:
| Synthetic Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, use of visible light, precious-metal-free options rsc.orgmpg.de | Development of suitable organic photocatalysts and optimization of reaction conditions. |
| Palladium-Catalyzed Cross-Coupling | High efficiency and broad substrate scope acs.org | Design of specialized ligands to facilitate the coupling of electron-deficient arenes. princeton.edu |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to derivatives nih.govacs.org | Design of a novel MCR pathway and catalyst system. |
| Flow Chemistry | Improved safety for handling energetic nitro compounds, enhanced scalability and control. | Development of a continuous flow process for the nitration and/or coupling steps. |
Development of Predictive Models for this compound Reactivity and Interactions
Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules, thereby guiding experimental efforts. The development of accurate predictive models for this compound is a crucial area for future research.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of the molecule. mdpi.commdpi.com Such studies can predict key properties like the HOMO-LUMO gap, which relates to its electronic transitions and reactivity, and natural bond orbital (NBO) analysis can reveal charge distribution and intramolecular interactions. mdpi.comnih.gov This information is vital for understanding its behavior in various chemical environments and for designing derivatives with tailored properties. Theoretical investigations on similar energetic compounds have successfully predicted stability and performance, showcasing the potential of these methods. mdpi.commdpi.comresearchgate.netresearchgate.net
Modeling Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, helping to interpret experimental results and understand the nature of electronic excitations. mdpi.com Furthermore, computational models can predict vibrational frequencies, aiding in the assignment of IR and Raman spectra.
Interaction and Docking Studies: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets like proteins or DNA. For materials science applications, computational models can simulate its self-assembly and interaction with other molecules, guiding the design of new supramolecular structures.
Sustainable Chemistry Approaches in the Synthesis and Application of this compound
Incorporating the principles of green chemistry into the lifecycle of this compound is essential for modern chemical research. Future work should prioritize the development of sustainable synthetic routes and applications.
Green Synthetic Methods: This involves exploring alternatives to hazardous reagents and solvents. For example, replacing traditional solvents with greener alternatives like water, ethanol (B145695), or ionic liquids could significantly reduce the environmental impact. researchgate.net Microwave-assisted synthesis can often reduce reaction times and energy consumption. researchgate.netacs.org The use of heterogeneous, reusable catalysts can also contribute to a more sustainable process. researchgate.net
Atom Economy and Process Intensification: Future synthetic strategies should be evaluated based on their atom economy, aiming to maximize the incorporation of starting materials into the final product. Process intensification, such as the use of continuous flow reactors, can offer safer handling of potentially energetic nitroaromatic compounds, better process control, and easier scalability.
Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from the synthesis of its precursors to its final application and disposal, would provide a holistic view of its environmental footprint and identify areas for improvement.
Investigation of this compound in Advanced Supramolecular Architectures
The unique electronic and structural features of this compound make it an attractive building block (tecton) for the construction of advanced supramolecular assemblies. The electron-deficient trinitrophenyl ring is an excellent π-acceptor, while the pyridine ring can act as a hydrogen bond acceptor and a π-donor.
Crystal Engineering and Co-crystallization: Systematic studies on the co-crystallization of this compound with various π-electron-rich molecules could lead to the formation of charge-transfer complexes with interesting optical and electronic properties. The interplay of π-π stacking, hydrogen bonding, and other non-covalent interactions could be harnessed to control the packing of molecules in the solid state, a field known as crystal engineering. researchgate.net
Molecular Recognition and Sensing: The ability of electron-deficient nitroaromatic compounds to interact with electron-rich species can be exploited for sensing applications. instras.comacs.org Supramolecular assemblies incorporating this compound could be designed to selectively bind to certain analytes, leading to a detectable signal, such as a color change or fluorescence response. nih.govmdpi.com
Functional Materials: There is potential to incorporate this molecule into more complex supramolecular systems like metal-organic frameworks (MOFs) or peptide-based assemblies. nih.govnih.govmdpi.com In such frameworks, the molecule could introduce specific functionalities, such as catalytic activity, guest recognition, or photoresponsive behavior, paving the way for the development of novel functional materials. labmanager.com
Q & A
Q. What are the key structural features of N-(2,4,6-trinitrophenyl)pyridin-3-amine that influence its stability and energetic properties?
The compound’s stability and energetic performance are governed by:
- Nitro group substitutions : The electron-withdrawing nitro (-NO₂) groups on the phenyl ring enhance thermal stability by delocalizing electron density and forming resonance structures .
- Conjugation : The pyridine and trinitrophenyl moieties create extended π-conjugation, reducing sensitivity to external stimuli (e.g., friction, impact) .
- Crystallinity : Molecular packing efficiency, influenced by nitro group positions, impacts density and detonation velocity .
Methodological Insight: Use X-ray crystallography and density functional theory (DFT) to analyze bond lengths, angles, and intermolecular interactions .
Q. How is this compound synthesized, and what are the critical reaction conditions?
Synthesis typically involves:
- Multi-step nucleophilic substitution : Reacting 2,4,6-trinitrochlorobenzene with 3-aminopyridine under anhydrous conditions .
- Catalysts : Palladium or copper catalysts in dimethylformamide (DMF) at 60–80°C improve yield .
- Purification : Silica gel chromatography or recrystallization from ethanol ensures purity (>95%) .
Critical Conditions:
Q. What experimental techniques are used to characterize this compound?
Key characterization methods include:
- Spectroscopy :
Q. How does conjugation in this compound contribute to its chemical stability?
Conjugation between the pyridine and trinitrophenyl groups:
- Reduces electron density on the aromatic rings, lowering susceptibility to electrophilic attack .
- Enhances thermal stability by distributing energy across the molecule during decomposition . Experimental Approach: Compare stability of conjugated vs. non-conjugated analogs using thermogravimetric analysis (TGA) .
Q. What initial assessments are used to evaluate the stability of N-(2,4,6-trinitrophenyl)pyridin-3-amine?
- Impact Sensitivity Test : Determines the minimum impact energy required for detonation (e.g., HM-IV: >40 J) .
- Hydrolytic Stability : Expose to aqueous solutions (pH 1–13) and monitor nitro group retention via HPLC .
- Binding Energy Analysis : DFT calculations (B3LYP/cc-pVTZ) quantify stability; higher binding energy correlates with lower sensitivity .
Advanced Research Questions
Q. How does the position of nitro group substitutions affect thermal stability and detonation performance?
- C-attached nitro groups : Increase thermal stability (HM-IV: 280°C) due to stronger C-NO₂ bonds vs. N-NO₂ bonds .
- Detonation Pressure : HM-IV exhibits the highest detonation pressure (38.5 GPa) due to optimal oxygen balance (-3.79) . Contradiction Note: Binding energy differences between HM-II and HM-VI (ΔE < 0.02 eV) suggest minimal stability variation despite nitro group placement .
Q. What quantum chemical methods are employed to predict the energetic properties of N-(2,4,6-trinitrophenyl)pyridin-3-amine?
- DFT (B3LYP functional) : Calculates heats of formation (HOF) and bond dissociation energies (BDE) .
- cc-pVTZ Basis Set : Models electron correlation effects for accurate detonation velocity predictions (~9000 m/s) .
- Molecular Dynamics (MD) : Simulates crystal packing and sensitivity under mechanical stress .
Q. How can researchers resolve contradictions in stability data for nitro-substituted derivatives?
- Comparative Binding Energy Analysis : Use DFT to calculate per-atom binding energies (e.g., HM-IV: -5.12 eV vs. HM-V: -5.10 eV) .
- Experimental Validation : Cross-check computational results with DSC and impact sensitivity tests .
- Statistical Models : Apply multivariate regression to correlate substituent positions with stability trends .
Q. What role does oxygen balance (OxB) play in the detonation performance of N-(2,4,6-trinitrophenyl)pyridin-3-amine?
- Optimal OxB : HM-IV’s OxB (-3.79) ensures near-complete combustion, maximizing detonation velocity .
- Trade-offs : Higher nitro content improves energy release but may reduce thermal stability (e.g., HM-VI: OxB -85.05, unstable above 200°C) .
Q. Q. How do brisance and sensitivity correlate in N-(2,4,6-trinitrophenyl)pyridin-3-amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
